![molecular formula C25H22ClFN2O4S B2922782 N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide CAS No. 339101-90-5](/img/structure/B2922782.png)
N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide
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Description
N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide is a useful research compound. Its molecular formula is C25H22ClFN2O4S and its molecular weight is 500.97. The purity is usually 95%.
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Biological Activity
N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide, also known by its CAS number 932240-85-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, supported by relevant data, case studies, and research findings.
The molecular formula of the compound is C25H26ClN3O3S, with a molecular weight of 484.0 g/mol. The structure features a sulfonyl group attached to a chlorophenyl moiety, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H26ClN3O3S |
Molecular Weight | 484.0 g/mol |
CAS Number | 932240-85-2 |
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the chlorophenyl sulfonyl group suggests potential interactions with biological targets such as kinases or G-protein-coupled receptors.
Antimicrobial Properties
Sulfonamide compounds are traditionally known for their antimicrobial properties. A comparative analysis revealed that derivatives containing the sulfonamide moiety exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess similar properties.
Case Studies
- Case Study on Anticancer Efficacy : A case study involving a structurally related compound demonstrated significant tumor reduction in a murine model when administered at varying dosages. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells .
- Antimicrobial Activity Assessment : In vitro testing of related sulfonamide compounds showed effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. This suggests that this compound could be evaluated for similar effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of any new drug candidate. Preliminary data suggest that sulfonamide derivatives typically exhibit moderate to high bioavailability and variable half-lives depending on their structural modifications.
Parameter | Typical Values |
---|---|
Bioavailability | Moderate to High |
Half-life | Varies (2-12 hours) |
Toxicity Level | Generally Low |
Future Directions
Further research is warranted to elucidate the specific biological pathways affected by this compound. Future studies should focus on:
- In vivo studies to confirm anticancer efficacy.
- Mechanistic studies to understand interactions at the molecular level.
- Clinical trials to assess safety and efficacy in humans.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylmethyl]-4-(pyrrolidine-1-carbonyl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O4S/c26-20-6-10-22(11-7-20)34(32,33)16-19-15-18(25(31)29-13-1-2-14-29)5-12-23(19)28-24(30)17-3-8-21(27)9-4-17/h3-12,15H,1-2,13-14,16H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGBCUNRWFHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)F)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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